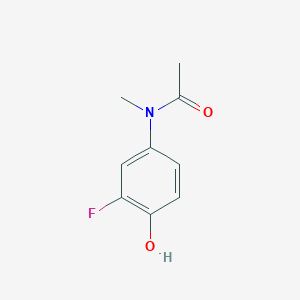
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide is a synthetic compound known for its antibacterial properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has been used in various applications, particularly in the treatment of skin conditions like dandruff and seborrhoeic dermatitis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-8-hydroxyquinoline-2-carboxamide typically involves the chlorination of quinolin-8-olThe reaction mixture is then poured into 1 liter of water, resulting in the precipitation of the product, which is filtered and recrystallized from 200 milliliters of acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
化学反応の分析
Types of Reactions
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group, potentially forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chelating agent.
Biology: The compound’s antibacterial properties make it useful in microbiological studies.
Medicine: It is employed in the treatment of skin conditions like dandruff and seborrhoeic dermatitis.
Industry: The compound is used in the formulation of shampoos and other personal care products.
作用機序
The mechanism of action of 5,7-Dichloro-8-hydroxyquinoline-2-carboxamide involves its ability to bind metal ions, particularly copper and zinc. This binding disrupts metal ion homeostasis within microbial cells, leading to their death. The compound acts as a metal ionophore, facilitating the accumulation of metal ions inside cells, which can trigger apoptosis in certain cancer cells .
類似化合物との比較
Similar Compounds
5,7-Dichloro-8-hydroxy-2-methylquinoline: This compound shares a similar structure but has a methyl group at the 2-position instead of a carboxamide group.
Uniqueness
5,7-Dichloro-8-hydroxyquinoline-2-carboxamide is unique due to its carboxamide group, which can influence its solubility, reactivity, and biological activity. This structural difference can result in distinct pharmacological properties compared to its analogs.
特性
CAS番号 |
648896-82-6 |
|---|---|
分子式 |
C10H6Cl2N2O2 |
分子量 |
257.07 g/mol |
IUPAC名 |
5,7-dichloro-8-hydroxyquinoline-2-carboxamide |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-5-3-6(12)9(15)8-4(5)1-2-7(14-8)10(13)16/h1-3,15H,(H2,13,16) |
InChIキー |
IMKRTCWQOQIIHU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C(=CC(=C2O)Cl)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


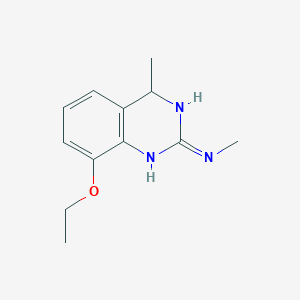
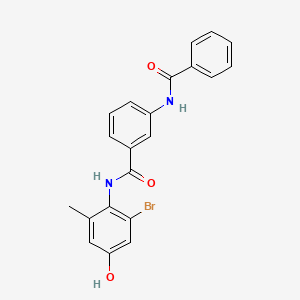
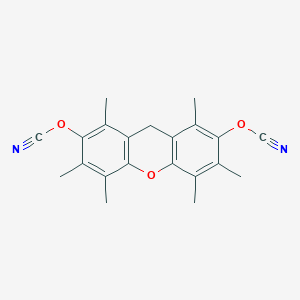
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)


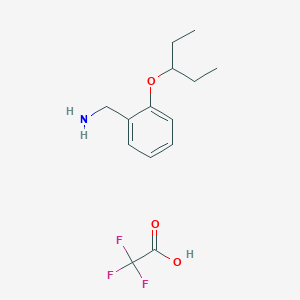

![(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene](/img/structure/B12613326.png)
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)
